molecular formula C29H29N3O3S B2383309 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 894558-35-1

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B2383309
M. Wt: 499.63
InChI Key: WECYLTLOWSFRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O3S and its molecular weight is 499.63. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

  • Research has shown that derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide, which is structurally similar to the compound , have potential as antibacterial agents. A study found that specific compounds in this category displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad et al., 2015).

Anti-inflammatory and Analgesic Applications

  • Another study synthesized and evaluated a series of thiazolidine-2,4-dione derivatives for their potential as anti-inflammatory and analgesic agents. The results indicated significant in vitro anti-inflammatory activity, suggesting the possible use of these compounds in treating inflammatory diseases (Ma et al., 2011).

Anticancer Properties

  • Spiro[indoline-3,2'-thiazolidine]-2,4'-diones, closely related to the compound , were prepared and tested for their antileukemic activity. The study highlighted the potential of these compounds in cancer treatment, particularly in leukemia (Rajopadhye & Popp, 1987).

Antimicrobial Activities

  • Research into the synthesis and biological evaluation of novel 5-benzylidenethiazolidine-2,4-dione derivatives has indicated their potential in treating inflammatory diseases, with one compound exhibiting superior anti-inflammatory properties compared to a commercial drug. This study showcases the potential of thiazolidine derivatives in pharmacological applications (Ma et al., 2011).

Antioxidant Properties

  • Compounds based on thiazolidine-2,4-dione, similar to the query compound, have been synthesized and evaluated for their antioxidant activities. The findings indicated that some compounds exhibited promising antioxidant activity, suggesting their potential utility in oxidative stress-related conditions (Koppireddi et al., 2013).

Neuroprotective Effects

  • Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for their anticonvulsant activities, indicating potential use in treating neurological disorders like epilepsy (Nath et al., 2021).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-5-21-10-8-9-19(3)27(21)30-25(33)16-31-24-12-7-6-11-23(24)29(28(31)35)32(26(34)17-36-29)22-14-13-18(2)20(4)15-22/h6-15H,5,16-17H2,1-4H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECYLTLOWSFRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

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